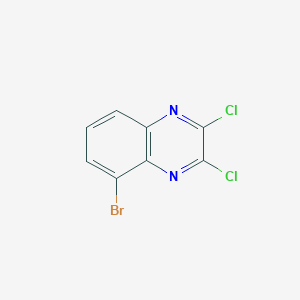
5-Bromo-2,3-dichloroquinoxaline
概要
説明
5-Bromo-2,3-dichloroquinoxaline is a heterocyclic compound with a molecular formula of C8H3BrCl2N2 . It has a molecular weight of 277.93 g/mol .
Synthesis Analysis
The synthesis of 5-Bromo-2,3-dichloroquinoxaline involves functionalization of 2,3-dichloroquinoxaline with a variety of sulfur and/or nitrogen nucleophiles . For example, 2,3-dichloroquinoxaline can be used to synthesize a variety of mono or disubstituted quinoxalines .Molecular Structure Analysis
The molecular structure of 5-Bromo-2,3-dichloroquinoxaline is represented by the InChI code: 1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H .Physical And Chemical Properties Analysis
5-Bromo-2,3-dichloroquinoxaline is a solid substance . It has a molecular weight of 277.93 g/mol .科学的研究の応用
Synthesis of Heterocyclic Compounds
5-Bromo-2,3-dichloroquinoxaline serves as a versatile building block in the synthesis of various heterocyclic compounds. Due to its reactive halogen groups, it can undergo nucleophilic aromatic substitution reactions, allowing for the introduction of different nucleophiles and the formation of diverse heterocyclic structures .
Development of Pharmaceuticals
The compound’s reactivity makes it valuable in pharmaceutical research, where it’s used to create novel quinoxaline derivatives with potential therapeutic properties. These derivatives are explored for their biological activities, including antiviral, antibacterial, and anticancer effects .
Material Science Applications
In material science, 5-Bromo-2,3-dichloroquinoxaline is used to synthesize organic compounds that can serve as conductive materials, semiconductors, or components in light-emitting diodes (LEDs). Its ability to form stable pi-conjugated systems is particularly useful in creating materials with desirable electronic properties .
Chemical Synthesis
This compound is a key intermediate in chemical synthesis, especially in the preparation of complex molecules. Its halogen atoms are reactive sites that can be substituted with various functional groups, enabling the construction of a wide range of chemical entities .
Chromatography
5-Bromo-2,3-dichloroquinoxaline has been utilized in the solid-phase synthesis of chiral stationary phases for high-performance liquid chromatography (HPLC). These stationary phases are crucial for the separation of enantiomers in analytical chemistry .
Analytical Chemistry
Researchers use 5-Bromo-2,3-dichloroquinoxaline to develop sensitive and selective analytical methods. It can be part of the derivatization agents used in the detection and quantification of various analytes in complex mixtures .
Biological Studies
In biological studies, derivatives of 5-Bromo-2,3-dichloroquinoxaline are investigated for their interactions with biological macromolecules. This research can lead to a better understanding of disease mechanisms and the development of diagnostic tools .
Technological Innovations
The electronic properties of quinoxaline derivatives make them candidates for use in technological applications such as organic photovoltaics and sensors. The compound’s structure allows for fine-tuning of its electronic characteristics, which is essential for optimizing device performance .
Safety and Hazards
将来の方向性
Quinoxalines, including 5-Bromo-2,3-dichloroquinoxaline, have garnered much interest due to their wide range of applications. They have several prominent pharmacological effects and have become a crucial component in drugs used to treat various diseases . Therefore, the future directions of 5-Bromo-2,3-dichloroquinoxaline could involve further exploration of its potential uses in medicinal chemistry .
作用機序
Target of Action
Quinoxaline derivatives, a family to which 5-bromo-2,3-dichloroquinoxaline belongs, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s worth noting that quinoxaline derivatives often interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Quinoxaline derivatives are known to interact with various biochemical pathways, leading to a wide range of downstream effects .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
特性
IUPAC Name |
5-bromo-2,3-dichloroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrCl2N2/c9-4-2-1-3-5-6(4)13-8(11)7(10)12-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMFLJROEFRGAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(C(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



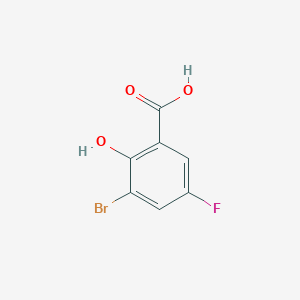
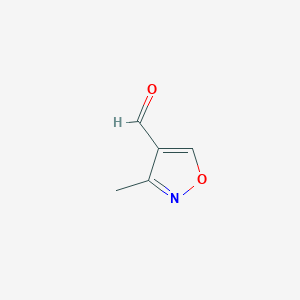
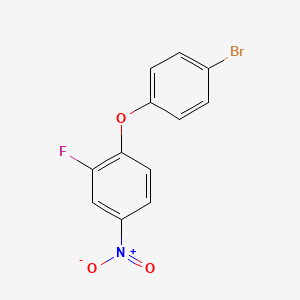
![4-[Benzyl(ethyl)amino]benzoic acid](/img/structure/B1519058.png)
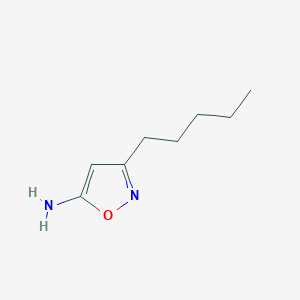
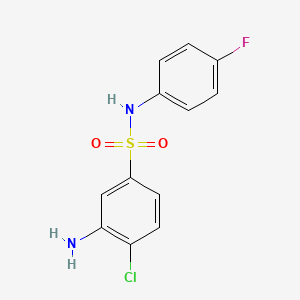
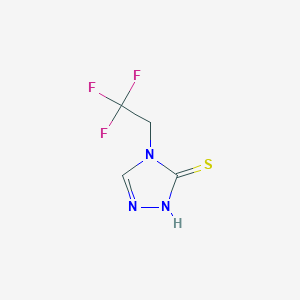
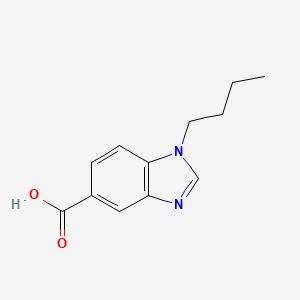
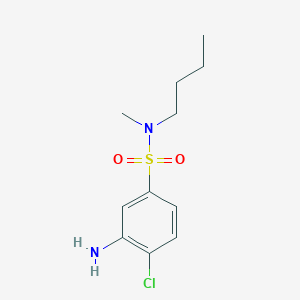
![5-bromo-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridin-2-amine](/img/structure/B1519069.png)
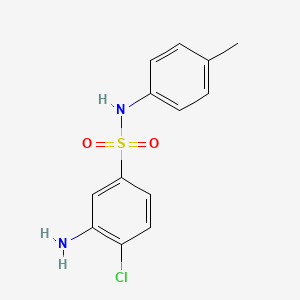

![4-Chloro-2-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1519076.png)
